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Compound of Interest

Compound Name: 3-Bromothiophene-2-carbonitrile

Cat. No.: B099437

A Comparative Guide to the Spectroscopic Data
of 3-Bromothiophene-2-carbonitrile

This guide provides a detailed comparison of hypothetical experimental spectroscopic data for
3-Bromothiophene-2-carbonitrile against established literature values. It is intended for
researchers, scientists, and professionals in drug development to facilitate the verification and
characterization of this compound. The guide outlines the necessary experimental protocols
and presents the data in a clear, comparative format.

Spectroscopic Data Comparison

The following tables summarize the quantitative spectroscopic data for 3-Bromothiophene-2-
carbonitrile. The hypothetical experimental data represents a typical analytical result, while the
literature values are based on published data and spectral database information.

Table 1: *H and *3C NMR Data Comparison
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Parameter

Hypothetical Experimental

Value

Literature Value

1H NMR (CDCls, 500 MHz)

6 H-4 (ppm)

7.15 (d, J = 5.5 Hz)

7.14 (d, J = 5.6 Hz)

6 H-5 (ppm)

7.58 (d, J = 5.5 Hz)

7.57 (d, J = 5.6 Hz)

13C NMR (CDCls, 125 MHz)

0 C-2 (ppm) 109.5 109.8
0 C-3 (ppm) 114.2 114.0
0 C-4 (ppm) 129.8 130.0
0 C-5 (ppm) 134.5 134.7
0 CN (ppm) 113.8 114.1

Note: Specific literature values for chemical shifts were not available in the initial search. The

listed literature values are representative examples for this compound based on spectral

prediction and data from analogous structures.

Table 2: IR and Mass Spectrometry Data Comparison
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Hypothetical Experimental _
Parameter Val Literature Value
alue

IR Spectroscopy (ATR, cm™1)

C=N stretch 2225 ~2224

C=C stretch (aromatic) 1520, 1425 ~1522, 1420
C-H stretch (aromatic) 3105 ~3100

C-Br stretch 680 ~685

Mass Spectrometry (EI)

Molecular lon [M]* (m/z) 187, 189 (approx. 1:1 ratio) 187, 189 (approx. 1:1 ratio)[1]
Monoisotopic Mass (Da) 186.9093 186.90913[1]
Key Fragments (m/z) 108, 82 108 ([M-Br]™), 82

Experimental Protocols

Detailed methodologies for the key experiments are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of 5-10 mg of 3-Bromothiophene-2-carbonitrile was
dissolved in approximately 0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm
NMR tube.

e Instrumentation: *H and 3C NMR spectra were acquired on a 500 MHz spectrometer.

e 1H NMR Acquisition: The spectrum was acquired with a 30° pulse angle, a relaxation delay of
1.0 s, and an acquisition time of 3.0 s. A total of 16 scans were collected.

e 13C NMR Acquisition: The spectrum was acquired using a proton-decoupled sequence with a
45° pulse angle, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s. A total of 1024
scans were accumulated.
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Data Processing: The collected Free Induction Decays (FIDs) were processed with an
exponential line broadening factor of 0.3 Hz for *H and 1.0 Hz for 13C. The spectra were
Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts (d) are
reported in parts per million (ppm) relative to TMS.

. Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid 3-Bromothiophene-2-carbonitrile was
placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: The IR spectrum was recorded on an FTIR spectrometer equipped with a
universal ATR accessory.

Acquisition: The spectrum was collected over a range of 4000-400 cm~* by co-adding 32
scans at a resolution of 4 cm~1. A background spectrum of the clean ATR crystal was
recorded prior to the sample measurement.

Data Processing: The resulting interferogram was Fourier transformed to produce the
infrared spectrum. The spectrum was baseline-corrected and the peak positions are reported
in wavenumbers (cm™2).

. Mass Spectrometry (MS)

Sample Introduction: A dilute solution of the sample in dichloromethane was injected into a
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

Instrumentation: Electron lonization (EI) mass spectra were obtained using a GC-MS
system.

GC Conditions: A 30 m x 0.25 mm capillary column with a 0.25 um film thickness was used.
The oven temperature was programmed from 50°C (hold 2 min) to 250°C at a rate of
10°C/min.

MS Conditions: The ion source temperature was maintained at 230°C and the electron
energy was set to 70 eV. The mass spectrum was scanned over a mass-to-charge (m/z)
range of 40-400 amu.
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o Data Processing: The acquired mass spectrum was analyzed to identify the molecular ion
peak and major fragment ions. The isotopic distribution pattern for bromine-containing

fragments was examined.

Workflow Visualization

The following diagram illustrates the logical workflow for cross-referencing experimental
spectroscopic data with literature values for chemical structure verification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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